Pyrimidine-5-carbaldehyde oxime
CAS No.: 349493-17-0
Cat. No.: VC5132940
Molecular Formula: C5H5N3O
Molecular Weight: 123.115
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349493-17-0 |
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Molecular Formula | C5H5N3O |
Molecular Weight | 123.115 |
IUPAC Name | (NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine |
Standard InChI | InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+ |
Standard InChI Key | JIHALWYYWJPEIV-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=N1)C=NO |
Introduction
Structural Characteristics of Pyrimidine-5-Carbaldehyde Oxime Derivatives
Core Pyrimidine Scaffold and Substituent Diversity
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In pyrimidine-5-carbaldehyde oximes, the 5-position is substituted with a carbaldehyde oxime group (-CH=N-OH), which introduces planar geometry and hydrogen-bonding capabilities . Variations in substituents at other positions (e.g., 2, 4, and 6) significantly influence physicochemical properties and biological activity. For example:
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4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime (CAS 33097-12-0) features chlorine atoms at positions 4 and 6 and a methylthio group at position 2, yielding a molecular formula of and a molecular weight of 238.09 g/mol .
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4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime (PubChem CID 16656747) incorporates a benzyloxy-chloroaniline moiety at position 6 and a morpholinoethyl chain on the oxime oxygen, resulting in a molecular weight of 483.0 g/mol .
Stereochemical and Conformational Features
The oxime group (-CH=N-OH) exhibits E/Z isomerism, with the E-isomer predominating in most synthetic derivatives due to steric and electronic factors . X-ray crystallography of EGFR-bound 4-aminopyrimidine-5-carbaldehyde oximes reveals that the oxime oxygen forms hydrogen bonds with backbone carbonyl groups (e.g., Met793 in EGFR), stabilizing the kinase-inhibitor complex .
Synthetic Methodologies for Pyrimidine-5-Carbaldehyde Oximes
General Oxime Formation Strategy
Oximes are typically synthesized via condensation of aldehydes with hydroxylamine hydrochloride. For pyrimidine-5-carbaldehyde precursors, this reaction proceeds under mild acidic conditions:
Example Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime :
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Reactants: 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde (223 mg, 1.0 mmol), hydroxylamine hydrochloride (139 mg, 2.0 mmol).
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Conditions: Ethanol (5 mL), acetic acid (0.113 mL, 2.0 mmol), heated at 50–70°C for 2 hours.
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Yield: 80% (190 mg).
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Characterization:
Functionalization of the Pyrimidine Core
Substituents at positions 2, 4, and 6 are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For instance, the morpholinoethyl chain in PubChem CID 16656747 is appended through an O-alkylation step using 2-morpholinoethyl chloride .
Biological Activity and Mechanism of Action
Inhibition of EGFR and ErbB-2 Tyrosine Kinases
Pyrimidine-5-carbaldehyde oximes exhibit nanomolar inhibitory potency against EGFR (IC = 1–10 nM) and ErbB-2 (IC = 5–50 nM) . Key structure-activity relationship (SAR) insights include:
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4-Amino Group: Essential for hydrogen bonding with kinase active sites. Removal reduces potency by >100-fold .
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Oxime Substituents: Bulky groups (e.g., 2-methoxybenzyl) enhance selectivity for ErbB-2 over EGFR .
Table 1. Inhibitory Activities of Selected Derivatives
Compound Name | EGFR IC (nM) | ErbB-2 IC (nM) |
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4-Amino-6-(3-chloro-4-fluorophenylamino) oxime | 2.1 | 8.7 |
4-Amino-6-(1H-indazol-5-ylamino) oxime | 5.3 | 12.4 |
Crystallographic Insights
Co-crystallization studies with EGFR (PDB: 2J5M) demonstrate that the oxime oxygen hydrogen-bonds to Met793, while the pyrimidine N1 nitrogen interacts with Thr854 . These interactions stabilize the inactive conformation of the kinase, preventing ATP binding.
Pharmacological Applications and Patent Landscape
Anticancer Drug Development
Derivatives such as 4-amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime are under preclinical evaluation for non-small cell lung cancer (NSCLC) and breast cancer . Patent WO2006/104917 discloses methods for synthesizing these compounds and their use in ErbB-2-positive malignancies .
Challenges and Future Directions
Improving Selectivity and Pharmacokinetics
Current derivatives exhibit off-target effects on other kinases (e.g., VEGFR). Strategies to enhance selectivity include:
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Prodrug Design: Masking the oxime as a tert-butyl carbamate to improve oral bioavailability.
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Polyethylene Glycol (PEG) Conjugation: Extending half-life by reducing renal clearance.
Expanding Therapeutic Indications
Ongoing research explores repurposing these compounds for inflammatory diseases (e.g., rheumatoid arthritis), where EGFR signaling contributes to synovial hyperplasia.
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